3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol
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Overview
Description
3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a hydroxyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Cyclization: The pyrazole intermediate undergoes cyclization with a pyridine derivative under acidic or basic conditions to form the pyrazolo[1,5-a]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form ketones or reduction to form alcohols.
Cyclization and Ring-Opening: The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold can undergo cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can yield ketones and alcohols, respectively.
Scientific Research Applications
3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction in cancer cells.
Chemical Biology: It serves as a tool compound to study the molecular mechanisms of kinase inhibition and signal transduction pathways.
Pharmaceutical Development: Potential development of new therapeutic agents based on its scaffold for treating various diseases, including cancer.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression. This leads to cell cycle arrest and induction of apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complex, which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a fused pyrimidine ring and exhibit similar biological activities, including anticancer properties.
Quinazoline Derivatives: Known for their kinase inhibition and anticancer activities, quinazoline derivatives are structurally related and have similar applications.
Uniqueness
3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol is unique due to the presence of the bromophenyl group and the specific positioning of the hydroxyl group, which contribute to its distinct chemical reactivity and biological activity. Its ability to selectively inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C16H11BrN4O |
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Molecular Weight |
355.19 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C16H11BrN4O/c1-9-14(10-2-4-11(17)5-3-10)15-19-8-12-13(21(15)20-9)6-7-18-16(12)22/h2-8H,1H3,(H,18,22) |
InChI Key |
LLLVXMSYASSVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Br)C(=O)NC=C3 |
Origin of Product |
United States |
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